Potent and Selective Agonism at GPR37 and GPR37L1 Receptors vs. Full-Length Prosaposin and Head Activator
Prosaptide TX14(A) is a potent and selective agonist at both GPR37 and GPR37L1 orphan receptors, with EC50 values of 5 nM and 7 nM, respectively, determined via functional assays [1]. In direct binding studies, Prosaptide binds specifically to GPR37 and GPR37L1, but not to other GPCRs such as α1A- and β1-adrenergic receptors, or D1 dopamine and endothelin ETB receptors [2]. In contrast, the invertebrate peptide head activator, previously proposed as a GPR37 ligand, does not interact with GPR37 in live N2a cells [3]. While full-length prosaposin exhibits higher binding affinity (Kd = 2.5 nM) in PC12 cells, Prosaptide TX14(A) offers a more tractable and defined molecular tool with a Kd of 18.3 nM, retaining full neurotrophic activity equivalent to the holoprotein [4].
| Evidence Dimension | Receptor binding affinity and functional potency |
|---|---|
| Target Compound Data | EC50: GPR37L1 = 5 nM, GPR37 = 7 nM; Kd = 18.3 nM |
| Comparator Or Baseline | Full-length prosaposin (Kd = 2.5 nM); Head activator (no binding to GPR37 in live N2a cells) |
| Quantified Difference | Prosaptide EC50 at GPR37L1 is 5 nM vs. head activator which shows no interaction; Prosaptide Kd is 18.3 nM vs. 2.5 nM for prosaposin (7.3-fold lower affinity) |
| Conditions | HEK-293T cells transfected with GPR37 or GPR37L1 (functional assays); PC12 cell binding assays; N2a cell live-cell binding assays |
Why This Matters
This specific receptor profile ensures that Prosaptide TX14(A) is the appropriate tool compound for studies focused on GPR37/37L1-mediated neuroprotection and glioprotection, as alternative peptides lack this defined and validated agonism.
- [1] Meyer RC, Giddens MM, Schaefer SA, et al. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin. Proc Natl Acad Sci USA. 2013;110(23):9529-9534. View Source
- [2] Figure 1F. Meyer RC, Giddens MM, Schaefer SA, et al. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin. Proc Natl Acad Sci USA. 2013;110(23):9529-9534. View Source
- [3] Lundius EG, Vukojević V, Hertz E, et al. GPR37 Protein Trafficking to the Plasma Membrane Regulated by Prosaposin and GM1 Gangliosides Promotes Cell Viability. J Biol Chem. 2014;289(8):4660-4673. View Source
- [4] Campana WM, Hiraiwa M, O'Brien JS. Induction of MAPK phosphorylation by prosaposin and prosaptide in PC12 cells. Biochem Biophys Res Commun. 1996;229(3):706-712. View Source
